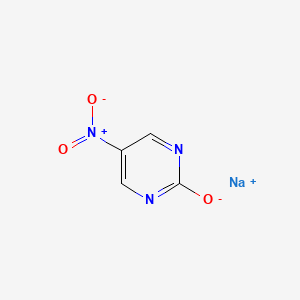

5-Nitro-2-pyrimidinol sodium salt

Description

Properties

Molecular Formula |

C4H2N3NaO3 |

|---|---|

Molecular Weight |

163.07 g/mol |

IUPAC Name |

sodium;5-nitropyrimidin-2-olate |

InChI |

InChI=1S/C4H3N3O3.Na/c8-4-5-1-3(2-6-4)7(9)10;/h1-2H,(H,5,6,8);/q;+1/p-1 |

InChI Key |

ULCYNAHFJVTWKF-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=NC(=N1)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Nitro-2-pyrimidinol Sodium Salt

Executive Summary

This technical guide details the optimized synthesis, purification, and characterization of 5-Nitro-2-pyrimidinol sodium salt (CAS: 1185292-89-0 for salt; 3264-10-6 for free acid). This compound is a critical heterocyclic intermediate used in the development of high-energy density materials (HEDMs), antiviral pharmaceuticals, and functionalized energetic salts.

Unlike standard aromatic nitrations, the electron-deficient nature of the pyrimidine ring requires a specific "activation-deactivation" strategy. This guide recommends a One-Pot Diazotization-Hydrolysis route starting from 2-aminopyrimidine, which offers superior yield and safety compared to the direct nitration of 2-pyrimidinol.

Part 1: Scientific Background & Synthetic Strategy

The Challenge of Pyrimidine Nitration

Direct electrophilic substitution on 2-pyrimidinol is kinetically sluggish due to the deactivating effect of the two ring nitrogen atoms. The 5-position is the only electronically accessible site, but forcing conditions often lead to ring degradation.

The Solution: Utilize the amino group in 2-aminopyrimidine as an activating directing group to facilitate mild nitration at the 5-position, followed by a diazotization-hydrolysis sequence to install the hydroxyl group.

Tautomerism and Salt Structure

5-Nitro-2-pyrimidinol exists in a tautomeric equilibrium between the enol (hydroxy) and keto (lactam) forms. In solution, the keto form (5-nitro-2(1H)-pyrimidinone) often predominates.

-

Free Acid: High melting point, limited solubility in water.

-

Sodium Salt: Formed by deprotonation, locking the molecule into a resonance-stabilized anionic structure. This significantly enhances water solubility and nucleophilicity for subsequent reactions (e.g.,

displacements).

Reaction Pathway Diagram

The following diagram illustrates the recommended synthetic workflow and the tautomeric relationship.

Figure 1: Step-wise synthetic pathway from 2-aminopyrimidine to the target sodium salt.

Part 2: Detailed Experimental Protocol

Reagents and Equipment

-

Reagents: 2-Aminopyrimidine (98%), Fuming Nitric Acid (98%), Sulfuric Acid (98%), Sodium Nitrite, Sodium Hydroxide, Ethanol, Distilled Water.

-

Equipment: 3-neck round bottom flask, mechanical stirrer (overhead preferred), internal thermometer, dropping funnel, pH meter.

Step 1: Synthesis of 5-Nitro-2-pyrimidinol (Free Acid)

Protocol:

-

Acid Charge: Charge a 3-neck flask with H₂SO₄ (98%, 5.0 equiv) . Cool to 0–5°C using an ice-salt bath.

-

Substrate Addition: Slowly add 2-aminopyrimidine (1.0 equiv) in small portions. Caution: Exothermic. Maintain internal temperature <15°C. Stir until fully dissolved.

-

Nitration: Add Fuming HNO₃ (1.1 equiv) dropwise over 30 minutes, keeping temperature <20°C.

-

Reaction: Warm to 40–50°C and stir for 2 hours. Monitor by TLC or HPLC for consumption of starting material.

-

Quench & Diazotization: Pour the reaction mixture onto crushed ice (approx. 5x weight of acid).[1] Cool the resulting solution to 0–5°C.

-

Hydrolysis: Add an aqueous solution of NaNO₂ (1.2 equiv) dropwise. The solution will froth as N₂ gas evolves. Stir at 0-5°C for 1 hour, then slowly heat to 60-70°C for 2 hours to complete hydrolysis.

-

Isolation: Cool to room temperature. Adjust pH to ~1-2 with dilute NaOH if necessary to ensure precipitation of the free acid. Filter the yellow/orange solid, wash with cold water, and dry in a vacuum oven at 50°C.

Step 2: Conversion to Sodium Salt

Protocol:

-

Suspend the dried 5-nitro-2-pyrimidinol (1.0 equiv) in Ethanol (10 vol) .

-

Prepare a solution of NaOH (1.05 equiv) in a minimum amount of water/ethanol (1:1).

-

Add the base solution dropwise to the suspension at room temperature. The solid will dissolve (or change form) as the salt forms.

-

Heat to reflux for 30 minutes to ensure completion.

-

Cool to 0°C. The sodium salt should precipitate as a crystalline solid.

-

Filter, wash with cold ethanol, and dry under vacuum at 60°C.

Part 3: Characterization

Spectroscopic Data

The following data validates the structure of the synthesized salt.

| Technique | Parameter | Observation / Value | Assignment |

| 1H NMR | Solvent | D₂O or DMSO-d₆ | |

| Chemical Shift (δ) | 9.05 ppm (s, 2H) | Protons at C4 and C6 positions. The signal is a singlet due to symmetry. | |

| 13C NMR | Solvent | D₂O | |

| Chemical Shift (δ) | 165.2 ppm | C2 (Carbonyl/Enolate carbon) | |

| 156.8 ppm | C4, C6 (CH adjacent to Nitrogen) | ||

| 126.5 ppm | C5 (C-NO₂) | ||

| IR | Medium | KBr Pellet | |

| Wavenumber (ν) | 1540, 1345 cm⁻¹ | N-O asymmetric & symmetric stretch (Nitro group) | |

| 1660 cm⁻¹ | C=O / C=N stretch (Lactam character) | ||

| 3100-3400 cm⁻¹ | Broad OH/NH (if water of hydration present) | ||

| Purity | HPLC | >98.5% (Area %) | Column: C18, Mobile Phase: MeOH/H₂O (buffered) |

Tautomeric Resonance Visualization

Understanding the salt structure is vital for reactivity. The sodium cation stabilizes the negative charge which is delocalized between the oxygen and the ring nitrogens.

Figure 2: The sodium salt exists as a resonance hybrid, enhancing stability.

Part 4: Safety & Handling (HSE)

Critical Hazards

-

Energetic Potential: Nitro-pyrimidines are precursors to high explosives (e.g., LLM-105). While 5-nitro-2-pyrimidinol is relatively stable, it should not be subjected to excessive shock, friction, or temperatures >250°C.

-

Chemical Burns: Fuming Nitric Acid and Sulfuric Acid are highly corrosive. Full PPE (Face shield, acid-resistant gloves, apron) is mandatory during the nitration step.

-

Toxicity: Suspected irritant to eyes, skin, and respiratory system. Avoid dust generation.[2][3][4][5][6]

Storage

-

Store in a cool, dry place away from strong reducing agents and combustible materials.

-

The sodium salt is hygroscopic; store in tightly sealed containers, preferably under inert gas (Argon/Nitrogen).

References

-

Nitration of Pyrimidines: Fox, J. J., & Van Praag, D.[7] (1960). "Pyrimidines.[8][9][10] I. Nucleophilic Displacement of the Nitro Group." Journal of the American Chemical Society. (Foundational work on nitro-pyrimidine chemistry).

-

One-Pot Synthesis Protocol: CN112745259A (2021). "One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine."[11] (Patent describing the amino-nitration-hydrolysis sequence adaptable to pyrimidines).

-

Characterization Data (NMR/IR): Sigma-Aldrich / Merck. "2-Hydroxy-5-nitropyridine Safety & Data Sheet" (Analogous spectral data reference).

-

Mechanistic Studies: Katritzky, A. R., et al.[1] (2005).[3][4][6][12][13] "Direct nitration of five membered heterocycles."[12][13] Arkivoc. (Context on heterocyclic nitration mechanisms).

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oaji.net [oaji.net]

- 11. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pyrimidine Scaffold: From Historical Isolation to Modern Pharmacophore Design

Introduction: The Diazine Foundation

The pyrimidine heterocycle (1,3-diazine) represents one of the most privileged scaffolds in medicinal chemistry. Its significance is not merely structural but evolutionary; as the core of Cytosine, Thymine, and Uracil, it encodes the fundamental logic of life.

Historically, the systematic study of this ring system began in 1885 when Adolf Pinner first proposed the name "pyrimidine" while synthesizing derivatives via the condensation of ethyl acetoacetate with amidines [1]. However, the parent compound itself was not synthesized until 1900 by Gabriel and Colman , who converted barbituric acid to 2,4,6-trichloropyrimidine followed by zinc dust reduction [2].[1][2]

For the modern drug developer, the pyrimidine ring is not just a nucleobase mimic; it is a versatile template for kinase inhibition, metabolic blockade, and antiviral chain termination. This guide explores the technical evolution of these derivatives, moving from serendipitous isolation to rational design.[3]

Figure 1: The Evolutionary Timeline of Pyrimidine Therapeutics

Caption: The progression from chemical isolation to multi-modal therapeutic classes.

The Antimetabolite Revolution: 5-Fluorouracil

The discovery of 5-Fluorouracil (5-FU) by Charles Heidelberger in 1957 marks the transition from random screening to rational antimetabolite design [3].

Mechanistic Causality

Heidelberger observed that rat hepatomas utilized radioactive uracil for DNA synthesis more avidly than normal tissue. Reasoning that a fluorine atom at the C-5 position would mimic the size of hydrogen (preventing steric hindrance) while the strength of the C-F bond would prevent the essential methylation step required to convert dUMP to dTMP, he designed 5-FU.

The mechanism is a "suicide inhibition" of Thymidylate Synthase (TS) .

-

Metabolic Activation: 5-FU is converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

-

Ternary Complex Formation: FdUMP binds to the nucleotide-binding site of TS. The methylene group from the cofactor 5,10-methylenetetrahydrofolate (CH2THF) attacks the C-6 position.

-

The Blockade: Normally, a proton at C-5 is abstracted to resolve the intermediate. Because the Fluorine at C-5 cannot be abstracted, the enzyme becomes covalently trapped in a ternary complex, halting DNA synthesis (Thymineless Death).

Figure 2: Mechanism of Thymidylate Synthase Inhibition

Caption: The formation of the 'dead-end' complex between FdUMP, Thymidylate Synthase, and Folate.

The Antiviral Paradigm: Repurposing the Scaffold

The history of pyrimidines in virology is a lesson in persistence. Zidovudine (AZT) was originally synthesized by Jerome Horwitz in 1964 as an anticancer agent [4]. It failed because it was not specific enough for tumor cells.

However, in the 1980s, during the HIV crisis, the compound was screened again. It was found that the HIV Reverse Transcriptase (RT) enzyme has a much higher affinity for AZT-triphosphate than human DNA polymerase.

Key Structural Insight: The replacement of the 3'-hydroxyl group (essential for phosphodiester bond formation) with an azido group (-N3) acts as a chain terminator. Once incorporated into the viral DNA, no further nucleotides can be added.

Technical Protocol: Modern Synthesis of Pyrimidine Libraries

While historical methods used simple condensation, modern drug discovery requires high-throughput generation of functionalized dihydropyrimidinones (DHPMs). The Biginelli Reaction is the industry standard for this, often optimized using Lewis acid catalysts or microwave irradiation.

Protocol: Microwave-Assisted Biginelli Synthesis

Objective: Rapid synthesis of a 3,4-dihydropyrimidin-2(1H)-one library for SAR screening.

Reagents:

-

Aromatic Aldehyde (1.0 equiv)

-

Ethyl Acetoacetate (1.0 equiv)

-

Urea or Thiourea (1.5 equiv)[4]

-

Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) or similar Lewis Acid.

-

Solvent: Ethanol (or solvent-free).

Step-by-Step Methodology:

-

Reaction Assembly: In a microwave-safe vial, combine the aldehyde (e.g., benzaldehyde), ethyl acetoacetate, and urea.

-

Catalyst Addition: Add 5 mol% Yb(OTf)3. The use of a lanthanide triflate allows for mild conditions and catalyst recovery.

-

Irradiation: Seal the vial and irradiate at 100°C for 10–15 minutes (Power: 150W). Note: Conventional heating requires reflux for 4–8 hours.

-

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Purification: The solid precipitate is filtered, washed with cold ethanol/water (1:1), and recrystallized from hot ethanol.

Self-Validating Checkpoint:

-

Yield: Should exceed 85%.

-

Purity: Check via TLC (Ethyl Acetate:Hexane 3:7). The product should appear as a distinct spot with a lower Rf than the aldehyde.

Figure 3: Synthetic Workflow (Biginelli)

Caption: One-pot multicomponent synthesis of DHPM pharmacophores.

Pharmacology & Screening: The Thymidine Rescue Assay

To confirm that a new pyrimidine derivative acts via Thymidylate Synthase inhibition (like 5-FU) rather than general cytotoxicity, a Thymidine Rescue Assay is required. This establishes specific causality.

Rationale: If the drug blocks de novo thymidine synthesis (TS pathway), adding exogenous thymidine (salvage pathway) should reverse the toxicity.

Detailed Protocol:

-

Seeding: Plate cancer cells (e.g., HCT116) at 3,000 cells/well in 96-well plates. Allow attachment (24h).

-

Treatment Groups:

-

Control: Vehicle only.

-

Drug Only: Gradient concentrations of the pyrimidine derivative (0.1 µM – 100 µM).

-

Rescue Arm: Same drug gradient + 10 µM Thymidine .

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.

-

Data Analysis: Calculate IC50 for both arms.

Interpretation:

-

True TS Inhibitor: The IC50 in the Rescue Arm will be significantly higher (shifted right) compared to the Drug Only arm (often >10-fold shift).

-

General Cytotoxin: The IC50 will remain largely unchanged, indicating the mechanism is independent of thymidine depletion.

Summary of Key Pyrimidine Therapeutics

| Drug Class | Representative Agent | Target Mechanism | Clinical Indication |

| Fluoropyrimidines | 5-Fluorouracil (5-FU) | Thymidylate Synthase (Suicide Inhibition) | Colorectal, Breast, GI Cancers |

| Deoxycytidine Analogs | Gemcitabine | DNA Chain Termination / RNR Inhibition | Pancreatic, Lung Cancer |

| Thymidine Analogs | Zidovudine (AZT) | Reverse Transcriptase (Chain Termination) | HIV/AIDS |

| Kinase Inhibitors | Imatinib (Pyrimidine-based) | BCR-ABL Tyrosine Kinase | CML (Leukemia) |

References

-

Pinner, A. (1885).[2] "Über Pyrimidin". Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. Link

-

Gabriel, S., & Colman, J. (1900).[1][2] "Über das Pyrimidin". Berichte der deutschen chemischen Gesellschaft, 33(3), 3666-3668. Link

-

Heidelberger, C., et al. (1957).[5][6] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds". Nature, 179, 663–666.[7] Link

-

Horwitz, J. P., Chua, J., & Noel, M. (1964). "Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine". Journal of Organic Chemistry, 29(7), 2076–2078. Link

-

Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis". Accounts of Chemical Research, 33(12), 879–888. Link

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. scielo.org.co [scielo.org.co]

- 4. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]

- 5. Fluorouracil - Wikipedia [en.wikipedia.org]

- 6. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 7. 50 years ago in cell biology | The Scientist [the-scientist.com]

Physicochemical Properties of 5-Nitro-2-pyrimidinol Sodium Salt

[1]

Executive Summary & Chemical Identity

5-Nitro-2-pyrimidinol sodium salt is a specialized heterocyclic intermediate used primarily in the synthesis of high-value pharmaceutical scaffolds (e.g., purinergic receptor antagonists) and energetic materials. Unlike its neutral parent, the sodium salt offers enhanced aqueous solubility and nucleophilicity, making it a critical reagent for nucleophilic aromatic substitution (

| Property | Data / Descriptor |

| IUPAC Name | Sodium 5-nitro-2-pyrimidinolate |

| Common Synonyms | 5-Nitro-2-hydroxypyrimidine sodium salt; 5-Nitro-2(1H)-pyrimidinone sodium salt |

| CAS Number | 1185292-89-0 (Salt); 3264-10-6 (Parent Acid) |

| Molecular Formula | |

| Molecular Weight | 163.07 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Stoichiometry | 1:1 (Anion : Cation) |

Molecular Architecture & Solid-State Dynamics

Tautomeric Locking Mechanism

The neutral parent compound, 5-nitro-2-pyrimidinol, exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-ol) forms. In solution, the electron-withdrawing nitro group (

Upon treatment with a sodium base (NaOH or NaOEt), this equilibrium is irreversibly shifted. The resulting anion is resonance-stabilized, with the negative charge delocalized across the oxygen, the pyrimidine ring nitrogens, and the nitro group oxygen atoms. This "locking" effect prevents the formation of N-alkylated byproducts in favor of O-alkylation during subsequent synthesis steps, although solvent polarity can still influence regioselectivity.

Crystal Packing & Hygroscopicity

-

Ionic Layering: The crystal lattice is dominated by electrostatic interactions between the hard sodium cation (

) and the hard oxygen anion. -

Hydration Potential: Like many sodium salts of nitro-heterocycles, this compound is hygroscopic . It readily forms hydrates (typically mono- or dihydrates) upon exposure to ambient moisture. This water of hydration can stabilize the crystal lattice but must be accounted for in stoichiometric calculations for synthesis.

-

Thermal Stability: The salt exhibits high thermal stability compared to the neutral parent, often decomposing without melting at temperatures

.

Visualization: Tautomerism and Salt Formation Logic

Solution-Phase Physicochemical Profile

Solubility & Solvent Compatibility

The sodium salt drastically alters the solubility profile compared to the neutral pyrimidinol.

| Solvent | Solubility Rating | Mechanistic Insight |

| Water | Very High (>200 mg/mL) | High dielectric constant supports ionic dissociation. |

| Methanol/Ethanol | Moderate | Soluble, often used for recrystallization. |

| DMSO/DMF | High | Excellent for |

| DCM / Chloroform | Insoluble | Lack of polarity prevents solvation of the ion pair. |

| Hexane / Toluene | Insoluble | Completely incompatible. |

Acid-Base Properties (pKa)

-

Parent pKa: The pKa of 5-nitro-2-pyrimidinol is estimated at 5.8 – 6.2 .

-

Acidity Driver: The 5-nitro group exerts a strong mesomeric (

) and inductive ( -

Implication: The salt is stable in neutral and basic aqueous solutions. In acidic media (pH < 5), it will protonate and precipitate as the neutral free acid.

Analytical Characterization & Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: Separate the ionic salt from neutral impurities (e.g., unreacted 2-amino-5-nitropyrimidine).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: Buffer is essential to control the ionization state.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 300 nm (Nitro group absorbance).

-

System Suitability: Resolution (

) between free acid and precursor > 2.0.

Spectroscopic Identification

-

UV-Vis Spectroscopy:

-

Neutral (pH 4):

. -

Anion (pH 9):

. A significant bathochromic shift (red shift) confirms the formation of the delocalized anion.

-

-

1H-NMR (D₂O):

-

The protons at C4 and C6 are equivalent due to symmetry.

-

Shift:

(singlet, 2H). The downfield shift is characteristic of the electron-deficient pyrimidine ring flanked by a nitro group.

-

Visualization: Analytical Decision Tree

Synthesis & Impurity Profile

Synthetic Route Summary

-

Nitration: 2-Aminopyrimidine

2-Amino-5-nitropyrimidine. -

Hydrolysis: 2-Amino-5-nitropyrimidine

-

Salt Formation: 5-Nitro-2-pyrimidinol +

(aq)

Critical Impurities

-

Inorganic Salts: Sodium nitrate (

) or Sodium sulfate ( -

Precursor: 2-Amino-5-nitropyrimidine. Detection: HPLC (retention time will differ significantly due to the amino group).

Handling and Stability

Safety Considerations

-

Energetic Potential: While the salt is more stable than the free acid, the combination of a nitro group on a heterocyclic ring suggests potential energetic properties. Avoid grinding, friction, or exposure to temperatures

. -

Dust Hazard: Fine crystalline powder can be an inhalation irritant. Use standard PPE (N95/P100 mask, gloves).

Storage Protocol

-

Condition: Store in a tightly sealed container under inert atmosphere (

or -

Desiccation: Essential due to hygroscopicity. Store with silica gel or molecular sieves.

-

Shelf Life: Stable for >2 years if kept dry and away from strong acids.

References

-

PubChem. (2025).[1][2] 5-Nitropyrimidin-2-amine (Precursor Data).[1][3] National Library of Medicine. [Link]

-

ChemSrc. (2025). 5-Nitro-2-pyrimidinol sodium salt CAS 1185292-89-0.[4][Link]

-

Aakeröy, C. B., et al. (1998).[1] Three Polymorphs of 2-Amino-5-nitropyrimidine: Experimental Structures and Theoretical Predictions. Journal of the American Chemical Society.[1] [Link]

Sources

- 1. 5-Nitropyrimidin-2-amine | C4H4N4O2 | CID 76490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitropyrimidine | C4H3N3O2 | CID 11040699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-NITRO-2-(N-PROPYLAMINO)PYRIDINE CAS#: 25948-11-2 [m.chemicalbook.com]

- 4. 1185292-89-0_5-Nitro-2-pyrimidinol sodium saltCAS号:1185292-89-0_5-Nitro-2-pyrimidinol sodium salt【结构式 性质 英文】 - 化源网 [chemsrc.com]

Molecular weight and formula of 5-Nitro-2-pyrimidinol sodium salt

Physicochemical Characterization, Synthesis, and Application in Drug Development

Part 1: Executive Summary & Chemical Identity

5-Nitro-2-pyrimidinol sodium salt is a critical heterocyclic intermediate used primarily in the synthesis of high-value pharmaceutical ingredients (APIs), particularly nucleoside analogs and adrenergic receptor agonists. Its electron-deficient pyrimidine ring, functionalized with a nitro group at the C5 position, makes it a versatile electrophile and precursor for reduction to amino-pyrimidines.

This guide addresses the precise stoichiometry, handling, and synthesis of the sodium salt form, distinguishing it from the parent acid to ensure accurate molar dosing in research and manufacturing.

Core Chemical Data

| Parameter | Value | Notes |

| Chemical Name | Sodium 5-nitropyrimidin-2-olate | IUPAC Systematic Name |

| Parent Compound | 5-Nitro-2-pyrimidinol (5-Nitro-2(1H)-pyrimidinone) | CAS: 3264-10-6 |

| Salt CAS Number | 1185292-89-0 | Specific to the sodium salt form |

| Molecular Formula | C₄H₂N₃NaO₃ | Anhydrous basis |

| Molecular Weight | 163.07 g/mol | Anhydrous basis |

| Appearance | Yellow to orange crystalline powder | Hygroscopic |

| Solubility | Soluble in Water, DMSO; slightly soluble in Ethanol | pH dependent stability |

| pKa (Parent) | ~6.86 | Weakly acidic (OH/NH proton) |

Critical Stoichiometry Note: Commercial samples are often supplied as hydrates (e.g., monohydrate or dihydrate). Researchers must verify the certificate of analysis (CoA) for water content (Karl Fischer titration) to adjust the molecular weight used in molarity calculations.

Monohydrate MW: ~181.09 g/mol

Dihydrate MW: ~199.10 g/mol

Part 2: Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of 5-nitro-2-pyrimidinol is essential for predicting its reactivity and the site of salt formation.

Tautomeric Equilibrium

In solution, the parent compound exists in equilibrium between the lactim (2-hydroxypyrimidine) and lactam (2(1H)-pyrimidinone) forms. The presence of the strong electron-withdrawing nitro group at position 5 significantly increases the acidity of the proton, facilitating salt formation with sodium bases.

-

Lactam Form (Dominant): The proton resides on N1.

-

Anion Form (Salt): Upon deprotonation by NaOH, the negative charge is delocalized between the oxygen and the ring nitrogens (N1/N3), stabilizing the salt.

Visualization of Structure and Salt Formation

The following diagram illustrates the tautomerism and the resulting resonance-stabilized anion found in the sodium salt.

Figure 1: Tautomeric shift from lactim to lactam, followed by base-mediated conversion to the sodium salt.[1]

Part 3: Synthesis & Preparation Protocol

While the parent compound is commercially available, the sodium salt is often prepared in situ or isolated for specific stability requirements.

Synthesis Workflow

Objective: Preparation of 5-Nitro-2-pyrimidinol Sodium Salt from 2-Hydroxypyrimidine.

Reagents:

-

2-Hydroxypyrimidine hydrochloride

-

Fuming Nitric Acid (

) -

Concentrated Sulfuric Acid (

) -

Sodium Hydroxide (NaOH)

Protocol:

-

Nitration (Parent Synthesis):

-

Dissolve 2-hydroxypyrimidine in concentrated

at 0°C. -

Dropwise add fuming

while maintaining temperature <10°C (Exothermic!). -

Allow to warm to room temperature and stir for 2 hours.

-

Pour onto crushed ice. The yellow precipitate (5-Nitro-2-pyrimidinol) is filtered and dried.

-

-

Salt Formation:

-

Suspend the dried parent compound in Methanol (MeOH).

-

Add 1.05 equivalents of Sodium Methoxide (NaOMe) or NaOH (dissolved in minimal water).

-

Reflux for 30 minutes.

-

Cool to 0°C. The sodium salt precipitates.

-

Filter and wash with cold diethyl ether to remove excess base.

-

Process Flow Diagram

Figure 2: Step-by-step synthesis pathway from starting material to isolated sodium salt.

Part 4: Analytical Characterization (QC)

To ensure scientific integrity, the synthesized salt must be validated using the following methods.

Proton NMR ( H-NMR)

-

Solvent:

or DMSO- -

Key Signal: The parent pyrimidine ring has two equivalent protons at positions 4 and 6 due to the symmetry induced by the C2-oxygen and C5-nitro group.

-

Shift: Look for a distinctive singlet in the aromatic region, typically between

9.0 and 9.6 ppm .-

Note: The shift may move slightly upfield in the salt form compared to the neutral parent due to increased electron density from the anion.

-

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water.

-

B: Acetonitrile.[2]

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 300 nm (Nitro group absorption).

Handling & Stability

-

Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator.

-

Safety: Nitro-pyrimidines can be energetic. Avoid heating dry solids to decomposition temperatures (>250°C).

-

Incompatibility: Strong acids (regenerates the parent), strong reducing agents.

References

-

PubChem. (n.d.). 5-Nitro-2-pyrimidinol (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

ChemSrc. (2025). 5-Nitro-2-pyrimidinol sodium salt CAS 1185292-89-0.[3] Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nitration of Pyrimidines: General Procedures. Retrieved from [Link]

Sources

- 1. Synthesis method of 5-nitrotetrazole sodium salt dihydrate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 3. 1185292-89-0_5-Nitro-2-pyrimidinol sodium saltCAS号:1185292-89-0_5-Nitro-2-pyrimidinol sodium salt【结构式 性质 英文】 - 化源网 [chemsrc.com]

The Pyrimidine Nucleus: From Biosynthetic Origins to Therapeutic Scaffolds

Executive Summary

The pyrimidine nucleus (1,3-diazine) is not merely a passive structural element of DNA and RNA; it is a dynamic metabolic hub and a privileged scaffold in medicinal chemistry. For researchers and drug developers, understanding the pyrimidine ring extends beyond Watson-Crick base pairing—it involves mastering the delicate balance between de novo biosynthesis and salvage pathways, a duality often exploited in oncology. This guide dissects the biological significance of the pyrimidine core, detailing its metabolic origins, its role as a kinase-inhibitor scaffold, and the experimental protocols required to validate pyrimidine-targeted therapeutics.

The Chemical Core: 1,3-Diazine Properties

The biological ubiquity of the pyrimidine ring stems from its unique electronic properties. Unlike its purine counterpart, the pyrimidine ring is a monocyclic, six-membered aromatic system containing two nitrogen atoms at positions 1 and 3.[1][2]

-

π-Deficiency: The electronegative nitrogen atoms pull electron density from the ring carbons, making the nucleus π-deficient. This makes positions C2, C4, and C6 susceptible to nucleophilic attack—a property utilized by enzymes like Thymidylate Synthase (TS) during the methylation of dUMP to dTMP.

-

Hydrogen Bonding: The N3 atom acts as a hydrogen bond acceptor, while the exocyclic groups (e.g., amino at C4 in cytosine, carbonyl at C2 in thymine) act as donors/acceptors. This specific H-bond geometry is the physical basis of the genetic code's fidelity.

-

Metabolic Stability: The aromatic stability of the ring allows it to persist in the cellular environment, resisting non-enzymatic hydrolysis while remaining reactive enough for enzymatic modification.

Biosynthetic Duality: De Novo vs. Salvage

A critical concept for drug development is that healthy differentiated cells and rapidly proliferating cancer cells source their pyrimidines differently.[3]

The De Novo Pathway (The Cancer Dependency)

Rapidly dividing cells (e.g., neoplastic tissues) have a high demand for nucleotides and rely heavily on de novo synthesis.[3][4] This pathway builds the pyrimidine ring from scratch using bicarbonate, glutamine, and ATP.[4]

-

Key Enzyme Complex: The process is initiated by the CAD complex (Carbamoyl phosphate synthetase II, Aspartate transcarbamylase, and Dihydroorotase).

-

The Mitochondrial Link: Uniquely, the fourth step involves Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the inner mitochondrial membrane.[5] It couples pyrimidine synthesis to the electron transport chain (via Ubiquinone), making it a metabolic vulnerability in cancer cells under hypoxic conditions.

The Salvage Pathway (The Resistance Route)

Differentiated cells often recycle free bases (uracil, cytidine) via the salvage pathway.[6]

-

Key Enzymes: Uridine-Cytidine Kinase (UCK) and Thymidine Kinase (TK).

-

Therapeutic Relevance: Many viral kinases (e.g., HSV-TK) are promiscuous, allowing the activation of nucleoside prodrugs (like Acyclovir) in infected cells only. Conversely, upregulation of salvage enzymes in cancer can lead to resistance against de novo inhibitors.

Visualization: Pyrimidine Biosynthesis & Salvage Logic

Figure 1: The dual origins of the pyrimidine nucleus. Note the mitochondrial localization of DHODH, a unique metabolic bottleneck targeted by drugs like Leflunomide and Brequinar.

Therapeutic Exploitation

The pyrimidine nucleus serves as a "privileged scaffold" in two distinct pharmacological classes: Antimetabolites and Kinase Inhibitors.

Antimetabolites (False Substrates)

These drugs mimic the pyrimidine structure to inhibit biosynthesis or induce DNA damage.

| Drug | Class | Mechanism of Action | Key Indication |

| 5-Fluorouracil (5-FU) | Fluoropyrimidine | Inhibits Thymidylate Synthase (TS) via ternary complex formation (FdUMP-TS-Folate).[7] | Colorectal, Breast, GI Cancers |

| Gemcitabine | Cytidine Analog | Inhibits Ribonucleotide Reductase (RNR) ; acts as a DNA chain terminator.[8] | Pancreatic, NSCLC |

| Leflunomide | DHODH Inhibitor | Inhibits de novo synthesis by blocking electron transfer to Ubiquinone. | Rheumatoid Arthritis (Active metabolite: Teriflunomide) |

| Azacitidine | Epigenetic Modifier | Inhibits DNA Methyltransferase (DNMT) ; incorporates into RNA/DNA. | Myelodysplastic Syndromes (MDS) |

Kinase Inhibitors (The Hinge Binder)

In kinase inhibitors, the pyrimidine ring (often fused, e.g., pyrazolo[1,5-a]pyrimidine) frequently acts as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket of the kinase.

-

Example: Larotrectinib (TRK inhibitor) utilizes a pyrazolo[1,5-a]pyrimidine core to anchor the molecule within the ATP pocket, demonstrating the scaffold's versatility beyond nucleic acid metabolism.

Experimental Protocols: Validating Pyrimidine Targets

As an application scientist, you must validate that a compound is indeed acting via the pyrimidine pathway and not through off-target toxicity.

Protocol 1: DHODH Inhibition Assay (DCIP Reduction)

Objective: To measure the inhibition of Dihydroorotate Dehydrogenase activity in vitro. Principle: DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing the cofactor Ubiquinone (CoQ). In this assay, 2,6-dichloroindophenol (DCIP) is used as a terminal electron acceptor. DCIP is blue (oxidized) and turns colorless (reduced).

Materials:

-

Recombinant Human DHODH.[9]

-

Substrate: L-Dihydroorotate (DHO).

-

Cofactor: Decylubiquinone (CoQ analog).

-

Chromogen: DCIP (60 µM).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Workflow:

-

Preparation: Mix Buffer, DHODH enzyme, CoQ, and DCIP in a 96-well plate.

-

Inhibitor Addition: Add test compounds (DMSO stock) and incubate for 10 mins at 25°C.

-

Initiation: Add L-Dihydroorotate to start the reaction.

-

Readout: Monitor absorbance decrease at 600 nm (loss of blue color) over 10–20 minutes.

-

Analysis: Calculate IC50 based on the slope of DCIP reduction relative to DMSO control.

Protocol 2: The "Uridine Rescue" (Mechanism Validation)

Objective: To confirm that a drug's cytotoxicity is due to pyrimidine depletion (on-target) rather than general toxicity. Logic: If a drug blocks de novo synthesis (e.g., DHODH or CAD inhibition), the cells starve of UMP. Adding exogenous Uridine allows cells to use the Salvage Pathway (via UCK), bypassing the block. If cell growth is restored, the mechanism is confirmed.

Workflow:

-

Seed Cells: Plate cancer cells (e.g., A549) in 96-well plates.

-

Treatment Arms:

-

Arm A: Vehicle (DMSO).

-

Arm B: Drug (at IC90 concentration).

-

Arm C: Drug + Uridine (100 µM) .

-

-

Incubation: 72 hours.

-

Readout: Cell viability assay (CellTiter-Glo or MTT).

-

Interpretation:

-

Arm B = Dead, Arm C = Alive: Confirmed Pyrimidine Synthesis Inhibition.

-

Arm B = Dead, Arm C = Dead: Off-target toxicity (or downstream DNA damage that cannot be rescued).

-

Visualization: The Rescue Assay Logic

Figure 2: Logic flow for the Uridine Rescue Assay. This is a mandatory control experiment when characterizing novel pyrimidine synthesis inhibitors.

References

-

Pyrimidine Biosynthesis and Regulation

- Evans, D. R., & Guy, H. I. (2004).

-

DHODH as a Cancer Target

- Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell.

-

Mechanism of 5-Fluorouracil

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.[10]

-

-

Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Inhibition

-

Bae, H. Y., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[11] Molecules.

-

-

DCIP Assay Methodology

- Munier-Lehmann, H., et al. (2013). Assay of Dihydroorotate Dehydrogenase Activity. Bio-protocol.

Sources

- 1. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 2. massivebio.com [massivebio.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. microbenotes.com [microbenotes.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimetabolite Treatment for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Using 5-Nitro-2-pyrimidinol sodium salt in molecular biology assays

An Application Note on the Utility of 5-Nitro-2-pyrimidinol Sodium Salt in Molecular Biology Assays

Introduction: The Pyrimidine Scaffold in Modern Research

Pyrimidine derivatives represent a cornerstone in medicinal chemistry and molecular biology, forming the structural basis for a vast array of biologically active compounds.[1] Their presence in the fundamental building blocks of nucleic acids—cytosine, thymine, and uracil—underscores their biological significance.[2] This inherent biocompatibility has led researchers to explore synthetic pyrimidine analogues for a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3]

The introduction of a nitro group (NO₂) to the pyrimidine ring, as seen in 5-Nitro-2-pyrimidinol, can significantly influence the molecule's electronic properties and biological activity. The nitro group is a strong electron-withdrawing moiety that can participate in crucial molecular interactions, including hydrogen bonding and redox reactions, potentially enhancing binding affinity to target proteins or participating in catalytic mechanisms.[4][5] Nitro-containing compounds are known to act as enzyme inhibitors, with their biological effects often mediated through the reduction of the nitro group within the cellular environment.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the potential use of 5-Nitro-2-pyrimidinol sodium salt in a common molecular biology assay: the in vitro protein kinase inhibition assay. While this document establishes a foundational protocol, the principles described herein can be adapted for a variety of enzyme systems.

Principle of the Kinase Inhibition Assay

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a critical process in cellular signaling. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic inhibitors.

This protocol describes a method to determine the inhibitory potential of 5-Nitro-2-pyrimidinol sodium salt against a generic serine/threonine kinase, herein referred to as "Kinase-X." The assay quantifies the amount of ATP consumed during the phosphorylation of a model substrate. A decrease in ATP consumption in the presence of the test compound indicates inhibition of Kinase-X. The readout is based on a luminescence signal that is inversely proportional to the amount of kinase activity.

Core Experimental Workflow

The workflow involves incubating the kinase, its substrate, and ATP with varying concentrations of the inhibitor (5-Nitro-2-pyrimidinol sodium salt). After the reaction, a detection reagent is added that simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

Caption: Workflow for the in vitro kinase inhibition assay.

Materials and Reagents

-

5-Nitro-2-pyrimidinol sodium salt (powder)

-

Kinase-X enzyme (recombinant)

-

Kinase-X substrate (e.g., a generic peptide substrate)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Luminescent Kinase Assay Detection Kit (commercial)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes and sterile tips

-

Luminometer plate reader

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay

Reagent Preparation

-

Compound Stock Solution: Prepare a 10 mM stock solution of 5-Nitro-2-pyrimidinol sodium salt in 100% DMSO. Vortex until fully dissolved. Note: Gentle heating may be required, but check compound stability first.

-

Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound stock in a separate 96-well plate (the "compound plate").

-

Add 50 µL of DMSO to columns 2-10.

-

Add 75 µL of 10 mM compound stock to column 1.

-

Transfer 25 µL from column 1 to column 2, mix well, and repeat across the plate to column 10. Column 11 should contain DMSO only (vehicle control). Column 12 will be the "no kinase" control.

-

-

Kinase Reaction Mix: Prepare a master mix containing the Kinase-X enzyme and its substrate in kinase assay buffer. The final concentration should be 2X the desired reaction concentration.

-

ATP Solution: Prepare a 2X solution of ATP in the kinase assay buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP.

Assay Procedure

-

Dispense Compound: Transfer 1 µL from each well of the "compound plate" to the corresponding wells of the final assay plate.

-

Add Kinase Mix: Add 10 µL of the 2X Kinase Reaction Mix to each well of the assay plate. For the "no kinase" control wells (column 12), add 10 µL of buffer without the enzyme.

-

Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

-

Initiate Reaction: Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 21 µL.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the specific kinase's activity.

-

Signal Detection: Add 20 µL of the Luminescent Kinase Assay Detection Reagent to each well. This reagent will stop the reaction and initiate the generation of the luminescent signal.

-

Final Incubation: Incubate for 10 minutes at room temperature to allow the signal to stabilize.

-

Read Plate: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw data will be in Relative Luminescence Units (RLU). A higher RLU corresponds to more ATP remaining, indicating stronger inhibition.

-

Normalization:

-

The "no kinase" control (or 100% inhibition) is your positive control (Max Signal).

-

The DMSO-only vehicle control (0% inhibition) is your negative control (Min Signal).

-

-

Calculate Percent Inhibition: % Inhibition = 100 * (Sample RLU - Min Signal) / (Max Signal - Min Signal)

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Sample Data Table

| Compound Conc. (µM) | Log [Conc.] | Avg. RLU | % Inhibition |

| 100 | 2.00 | 485,230 | 95.2 |

| 33.3 | 1.52 | 470,115 | 91.0 |

| 11.1 | 1.05 | 410,500 | 74.8 |

| 3.70 | 0.57 | 295,800 | 44.2 |

| 1.23 | 0.09 | 190,430 | 15.6 |

| 0.41 | -0.39 | 155,200 | 5.8 |

| 0.14 | -0.86 | 141,500 | 1.5 |

| 0.05 | -1.33 | 138,990 | 0.5 |

| 0 (DMSO) | - | 137,500 | 0.0 |

| No Kinase | - | 500,000 | 100.0 |

Based on this illustrative data, the calculated IC₅₀ would be approximately 4.5 µM, a value consistent with inhibitory activities reported for some pyrimidine derivatives.[6][7]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High data variability | Pipetting errors; Incomplete mixing; Edge effects on the plate. | Use calibrated pipettes; Ensure thorough mixing after each addition; Avoid using the outer wells of the plate. |

| Low signal window | Insufficient kinase activity; Incorrect ATP concentration. | Increase kinase concentration or incubation time; Optimize ATP concentration to be near the Km. |

| IC₅₀ curve is flat | Compound is inactive or insoluble at tested concentrations. | Verify compound solubility in the final assay buffer; Test a higher concentration range. |

| IC₅₀ curve is shifted | Incorrect compound dilution; Compound degradation. | Prepare fresh dilutions for each experiment; Store stock solutions properly as per safety guidelines. |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the full Safety Data Sheet (SDS) before handling any chemical.

-

Hazard Identification: 5-Nitro-2-pyrimidinol sodium salt is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles (EN 166), and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and away from direct sunlight and incompatible materials like strong oxidizing agents.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][12]

Conclusion

5-Nitro-2-pyrimidinol sodium salt, as a representative of the nitropyrimidine class, holds potential for exploration in various molecular biology and drug discovery assays. The protocol detailed here for in vitro kinase inhibition provides a robust framework for assessing its biological activity. By carefully controlling experimental variables and adhering to safety protocols, researchers can effectively characterize the inhibitory properties of this and related compounds, contributing to the broader understanding of the vast chemical space occupied by pyrimidine derivatives.

References

-

Chem-Supply. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Li, X., et al. (2015, March 15). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design. Retrieved from [Link]

-

protocols.io. (2025, February 18). Preparation of pharmacological agents. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022, November 2). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Retrieved from [Link]

-

Bukhari, S. N. A., et al. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. Retrieved from [Link]

-

Martinez-Alvarez, L., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

-

Abdel-Ghani, T. M., et al. (2023, November 11). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. PMC. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Retrieved from [Link]

-

Tamta, H., et al. (2005, October 2). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow). Retrieved from [Link]

-

JACS Directory. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

-

Javaheri, T., et al. (2022, April 10). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies. Retrieved from [Link]

-

Geronikaki, A. (2020, December 22). Recent Trends in Enzyme Inhibition and Activation in Drug Design. PMC - NIH. Retrieved from [Link]

-

Verbitsky, E. V., et al. (2017, July 1). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. Retrieved from [Link]

-

Society of Toxicology. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

-

Broad Institute. (2019, April 18). Patent Application Publication. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Retrieved from [Link]

-

PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

Ul'yanova, E. A., et al. (2022, April 27). Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. PMC. Retrieved from [Link]

-

MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Action of nitrous acid on some methylpyrimidines. Retrieved from [Link]

-

MDPI. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

-

PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

-

PubMed. (2025, July 1). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Retrieved from [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onlinejbs.com [onlinejbs.com]

- 3. jacsdirectory.com [jacsdirectory.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

In vitro assays using 5-nitropyrimidine-2,4-dione analogues

Abstract

This technical guide outlines the critical in vitro workflows for evaluating 5-nitropyrimidine-2,4-dione (5-nitrouracil) analogues. Historically recognized as "biochemical modulators," these compounds function primarily by inhibiting catabolic enzymes in the pyrimidine pathway. This guide focuses on their dual therapeutic potential: (1) Potentiation of Fluoropyrimidines (via DPD inhibition) and (2) Anti-angiogenesis (via Thymidine Phosphorylase inhibition).

Introduction: The Biochemical Rationale

5-Nitropyrimidine-2,4-dione derivatives are structural mimics of uracil and thymine. Their high electron-withdrawing nitro group at the C-5 position alters the pKa of the N-1 and N-3 protons, significantly impacting binding affinity to pyrimidine-processing enzymes.

Therapeutic Targets:

-

Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting enzyme in uracil/thymine catabolism.[1][2] Inhibiting DPD prevents the degradation of 5-Fluorouracil (5-FU), increasing its bioavailability and half-life.

-

Thymidine Phosphorylase (TP): Also known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF).[3][4] TP promotes angiogenesis.[3][4][5] Inhibiting TP suppresses tumor neovascularization and prevents the "salvage" of thymidine, which tumors require for DNA replication.

Pathway Visualization

The following diagram illustrates the critical intervention points for 5-nitrouracil analogues within the pyrimidine metabolic network.

Caption: Dual mechanism of action. 5-nitrouracil analogues inhibit TP (blocking angiogenesis) and DPD (preventing 5-FU inactivation).

Module A: Enzymatic Inhibition Assays

Protocol 1: Thymidine Phosphorylase (TP) Inhibition

Rationale: TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. This assay measures the formation of thymine spectrophotometrically.[6]

Materials:

-

Enzyme: Recombinant human TP or E. coli TP (commercially available).[4][6]

-

Substrate: Thymidine (10 mM stock).

-

Inhibitor: 5-Nitropyrimidine analogue (dissolved in DMSO).

-

Buffer: 50 mM Potassium Phosphate buffer (pH 7.4).

-

Detection: UV Spectrophotometer (290 nm).

Step-by-Step Workflow:

-

Preparation: Dilute TP enzyme to 0.058 U/well in phosphate buffer.

-

Incubation: In a 96-well UV-transparent plate, mix:

-

Reaction Start: Add 20 µL of Thymidine (1.5 mM final concentration) to initiate the reaction.

-

Kinetic Read: Immediately monitor absorbance at 290 nm every 30 seconds for 10 minutes.

-

Note: Thymine has a higher extinction coefficient at 290 nm than thymidine. An increase in Abs290 indicates TP activity.

-

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Determine IC50 by plotting % Inhibition vs. Log[Concentration].

Protocol 2: Dihydropyrimidine Dehydrogenase (DPD) Inhibition

Rationale: DPD reduces uracil/thymine using NADPH as a cofactor. The assay tracks the oxidation of NADPH, which decreases absorbance at 340 nm.

Materials:

-

Enzyme: Liver cytosolic fraction (S9) or purified DPD.

-

Substrate: Uracil or 5-FU.

-

Cofactor: NADPH (0.2 mM final).

-

Buffer: 35 mM Potassium Phosphate (pH 7.4) + 2.5 mM MgCl2 + 1 mM DTT (DTT is critical to maintain DPD stability).

Step-by-Step Workflow:

-

Baseline: Mix Buffer, DPD source, and Test Analogue in a cuvette/plate. Incubate at 37°C for 5 minutes.

-

Substrate Addition: Add NADPH (0.2 mM) and Uracil (20 µM).

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).

-

Validation: Run a positive control using Gimeracil (a known potent DPD inhibitor).

-

Interference Check: Ensure the 5-nitro analogue does not absorb significantly at 340 nm. If it does, use an HPLC endpoint assay measuring Uracil depletion instead.

Module B: Cellular Efficacy & Potentiation

Protocol 3: 5-FU Potentiation Assay (Combinatorial)

Rationale: 5-nitrouracil analogues are often not potent cytotoxins on their own but dramatically lower the IC50 of 5-FU by preventing its degradation.

Cell Lines:

-

HT-29 or HCT-116 (Colorectal cancer, high DPD expression).

-

MCF-7 (Breast cancer).[7]

Experimental Design (Checkerboard Matrix):

| Group | Treatment | Purpose |

|---|---|---|

| A | Vehicle (DMSO < 0.5%) | Baseline Growth |

| B | 5-FU (Serial Dilution: 0.1 - 100 µM) | Determine intrinsic 5-FU IC50 |

| C | Analogue (Fixed Low Dose: e.g., 5 µM) | Assess intrinsic toxicity (should be low) |

| D | 5-FU (Serial Dilution) + Analogue (Fixed) | Measure Shift in IC50 (Potentiation) |

Workflow:

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).

-

Treatment: Add compounds according to the matrix above.

-

Duration: Incubate for 72 hours.

-

Readout: Use CellTiter-Glo (ATP) or SRB Assay .

-

Note: Avoid MTT if the nitro compound has redox potential that might directly reduce tetrazolium salts (false positive). SRB (protein staining) is more robust for nitro-compounds.

-

-

Calculation: Calculate the Potentiation Factor (PF) :

-

Success Criteria: PF > 2.0 indicates significant synergism.

-

Physicochemical Considerations for Researchers

Solubility & Stability:

-

Acidity: The 5-nitro group increases the acidity of the N-1 proton (pKa drops to ~5.5–6.0).

-

Dissolution: These analogues are often sparingly soluble in water/acid but dissolve readily in mild alkali (pH 8.0) or DMSO.[6]

-

Stability Warning: In highly alkaline solutions (pH > 10), the pyrimidine ring of 5-nitrouracils is susceptible to ring opening (hydrolysis) to form urea derivatives. Always buffer to pH 7.4 immediately after dissolution.

References

-

Liehr, J. G., et al. (2004). Aminoimidazolylmethyluracil Analogues as Potent Inhibitors of Thymidine Phosphorylase and Their Bioreductive Nitroimidazolyl Prodrugs. Journal of Medicinal Chemistry.

- Fukushima, M., et al. (2000). Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of 5-fluorouracil. Biochemical Pharmacology.

-

Bronckaers, A., et al. (2009). The dual role of thymidine phosphorylase in cancer development and chemotherapy. Medicinal Research Reviews.

-

BenchChem Application Note. (2025). Application Notes and Protocols for Measuring Thymidine Phosphorylase Inhibition by Tipiracil.

-

European Medicines Agency (EMA). (2020).[8] Recommendations on DPD testing prior to treatment with fluorouracil.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pgx-net.nl [pgx-net.nl]

- 3. scispace.com [scispace.com]

- 4. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies | PLOS One [journals.plos.org]

- 5. Structures of native human thymidine phosphorylase and in complex with 5-iodouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]

Application Notes & Protocols: A Guide to the Synthesis of Pyrimidine Derivatives for Drug Discovery

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its fundamental importance is underscored by its presence in the essential building blocks of life—the nucleobases cytosine, thymine, and uracil—highlighting its inherent biocompatibility and role in cellular machinery.[1] This structural motif is not merely a biological curiosity; it is a "privileged scaffold" in drug design. The planar structure and electron-rich nitrogen atoms of the pyrimidine ring enable critical hydrogen bonding and π-π stacking interactions with biological targets like enzymes and nucleic acids.[1][3]

This versatility has led to a vast number of FDA-approved drugs incorporating the pyrimidine core, with applications spanning antiviral, antibacterial, anti-inflammatory, and, most notably, anticancer therapies.[2][4] Marketed drugs such as 5-Fluorouracil, Imatinib, and Rosuvastatin showcase the scaffold's adaptability in targeting diverse disease pathways. The synthetic accessibility and the potential for extensive structural diversification have fueled continuous interest among organic and medicinal chemists to develop novel and efficient synthetic methodologies.[4]

This guide provides an in-depth exploration of key synthetic strategies for constructing and functionalizing pyrimidine derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are based on robust, validated methodologies, providing a trustworthy foundation for laboratory application.

Part I: de Novo Synthesis of the Pyrimidine Ring

Building the heterocyclic core from acyclic precursors is the most fundamental approach. These methods offer great flexibility in establishing the initial substitution pattern on the ring.

Chapter 1: The Biginelli Reaction - A Timeless Multicomponent Strategy

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction remains one of the most powerful and straightforward methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6] These DHPMs are not only valuable pharmaceutical targets themselves, exhibiting activities such as calcium channel blockade, but are also versatile intermediates that can be readily oxidized to furnish the fully aromatic pyrimidine ring. The reaction's appeal lies in its operational simplicity and the convergence of three readily available components—an aldehyde, a β-ketoester, and urea or thiourea—in a single step.[6][7]

The precise mechanism of the Biginelli reaction has been a subject of discussion, but the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[6][7] The key steps are:

-

Aldehyde-Urea Condensation: The reaction is initiated by an acid-catalyzed condensation between the aldehyde and urea. This step is often the rate-limiting one.[5]

-

Iminium Ion Formation: The initial adduct dehydrates to form a reactive N-acyliminium ion.

-

Nucleophilic Attack: The enol form of the β-ketoester adds to the iminium ion in a nucleophilic fashion.

-

Cyclization and Dehydration: The final ring closure occurs via an intramolecular attack of the free amino group onto the ketone carbonyl, followed by dehydration to yield the stable dihydropyrimidine product.[7]

// Reactants Aldehyde [label="Ar-CHO\n(Aldehyde)"]; Urea [label="H₂N(C=O)NH₂\n(Urea)"]; Ketoester [label="RCOCH₂CO₂Et\n(β-Ketoester)"];

// Intermediates Acyliminium [label="[Ar-CH=NH(C=O)NH₂]⁺\n(N-Acyliminium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct [label="Open-Chain Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclized [label="Cyclized Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product DHPM [label="Dihydropyrimidinone\n(DHPM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {Aldehyde, Urea} -> Acyliminium [label="+ H⁺, -H₂O\n(Rate-limiting)"]; {Acyliminium, Ketoester} -> Adduct [label="Nucleophilic\nAddition"]; Adduct -> Cyclized [label="Intramolecular\nCyclization"]; Cyclized -> DHPM [label="-H₂O\n(Dehydration)"]; }

Figure 1: Simplified mechanism of the acid-catalyzed Biginelli reaction.

This protocol describes a robust, acid-catalyzed synthesis of Ethyl 4-(5-phenyl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a representative DHPM.

Materials:

-

5-Phenyl-2-furaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

-

Ethanol (EtOH)

-

Round-bottom flask with reflux condenser

-

Stirring plate/hot plate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine the 5-phenyl-2-furaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and the catalyst, FeCl₃·6H₂O (0.10 eq).[6]

-

Solvent Addition: Add ethanol (approx. 5 mL per mmol of aldehyde) to the flask. The exact volume is not critical but should be sufficient to ensure effective stirring.

-

Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80 °C for ethanol) with vigorous stirring.[6]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water (approx. 10x the reaction volume) while stirring. A solid precipitate should form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure dihydropyrimidine derivative.[6]

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Biginelli synthesis. Modern methods often employ Lewis acids or microwave irradiation to improve efficiency.

| Catalyst (mol%) | Solvent | Conditions | Typical Yield (%) | Reference |

| HCl (catalytic) | Ethanol | Reflux, 8-12 h | 60-85 | [5] |

| Yb(OTf)₃ (10%) | None (Solvent-free) | 100 °C, 1-2 h | 85-95 | [7] |

| FeCl₃·6H₂O (10%) | Ethanol | Reflux, 4-6 h | up to 79 | [6] |

| InCl₃ (20%) | THF | Reflux, 10-12 h | 82-94 | [7] |

| None | None (Solvent-free) | Microwave (150W), 3-5 min | 88-96 | [7] |

Part II: Post-Synthesis Functionalization of the Pyrimidine Core

While de novo methods establish the initial pyrimidine scaffold, the diversification required for drug discovery often comes from the late-stage functionalization of a pre-formed, halogenated pyrimidine ring. Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for this task.[8]

Chapter 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds, particularly for creating biaryl structures crucial for modulating pharmacological activity.[8][9] Halogenated pyrimidines are excellent substrates for this reaction due to the electron-deficient nature of the ring, which facilitates the initial oxidative addition step in the catalytic cycle.[10][11] Even typically less reactive chloro-pyrimidines can undergo coupling effectively.[11] Microwave-assisted protocols have revolutionized this chemistry, reducing reaction times from hours to minutes.[10]

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) intermediate.

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.[8]

// Nodes in the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="R¹-Pd(II)-X L₂\n(Oxidative Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="R¹-Pd(II)-R² L₂\n(Transmetalation\nComplex)", fillcolor="#FBBC05", fontcolor="#202124"];

// External species PyrX [label="Pyr-X\n(Halopyrimidine)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic [label="R-B(OH)₂\n(Boronic Acid)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Pyr-R\n(Coupled Product)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; OxAdd -> Trans [label="Transmetalation"]; Trans -> Pd0 [label="Reductive\nElimination"];

// Connections to external species PyrX -> OxAdd [style=dashed]; Boronic -> Trans [style=dashed]; Base -> Trans [style=dashed, label="Activation"]; Trans -> Product [style=dashed]; }

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol details an efficient microwave-assisted coupling of 2,4-dichloropyrimidine with phenylboronic acid, a model reaction for library synthesis.[10]

Materials:

-

2,4-Dichloropyrimidine (0.5 mmol, 1.0 eq)

-

Phenylboronic acid (0.5 mmol, 1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 eq)

-

1,4-Dioxane and Water (2:1 mixture)

-

Microwave synthesis vial (10 mL) with stir bar

-

Microwave reactor

Procedure:

-

Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.025 mmol).[10]

-

Solvent Addition: Add 6 mL of the 1,4-dioxane/H₂O (2:1) solvent mixture to the vial.

-

Sealing and Reaction: Securely seal the vial with a cap. Place it inside the microwave reactor cavity.

-

Microwave Irradiation: Program the reactor to heat the mixture to 100 °C and hold for 15 minutes with stirring.[10]

-

Work-up: After the reaction is complete, cool the vial to a safe handling temperature. Dilute the reaction mixture with ethyl acetate and pass it through a small plug of celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-chloro-4-phenylpyrimidine.

The success of a Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent system. The following tables summarize typical screening results for a model reaction.

Table 1: Catalyst Screening [10]

| Catalyst (5 mol%) | Yield (%) |

|---|---|

| Pd(PPh₃)₄ | 65 |

| Pd(dppf)Cl₂ | 58 |

| Pd(OAc)₂ | 35 |

| PdCl₂(PPh₃)₂ | 42 |

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Base Screening [10]

| Base (3.0 eq) | Yield (%) |

|---|---|

| K₂CO₃ | 65 |

| Na₂CO₃ | 61 |

| Cs₂CO₃ | 55 |

| K₃PO₄ | 48 |

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Part III: Synthesis of Fused Pyrimidine Systems

The fusion of a pyrimidine ring with other heterocyclic or carbocyclic systems generates scaffolds with unique three-dimensional shapes and pharmacological properties. The Gould-Jacobs reaction is a classic and effective method for creating fused 4-quinolinone structures, which can be adapted to produce fused pyrimidine systems.[3]

Chapter 3: The Gould-Jacobs Reaction

The Gould-Jacobs reaction synthesizes 4-hydroxyquinoline derivatives through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3][12] By replacing the aniline with an aminopyrimidine, this reaction becomes a powerful tool for constructing fused pyrimido-pyrimidine systems.[13]

-

Condensation: The reaction begins with a nucleophilic attack from the amino group of the aminopyrimidine onto diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable intermediate.[3][12]

-

Thermal Cyclization: High temperatures (often >250 °C) are required to induce a 6-electron electrocyclization, which forms the new fused ring. This step is often facilitated by a high-boiling solvent like Dowtherm A or, more recently, by solvent-free microwave irradiation.[12][13]

-

Tautomerization: The resulting product typically exists in the more stable 4-oxo tautomeric form.

// Reactants Aminopyrimidine [label="Aminopyrimidine"]; DEEM [label="Diethyl\nethoxymethylenemalonate\n(DEEM)"];

// Steps and Intermediates Step1 [label="Condensation\n(100-130 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Acyclic Intermediate\n(-EtOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Thermal Cyclization\n(>250 °C or MW)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="Fused Pyrimido-pyrimidine", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {Aminopyrimidine, DEEM} -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Figure 3: General workflow for the Gould-Jacobs synthesis of fused pyrimidines.

This protocol describes a rapid, solvent-free microwave synthesis of a fused pyrimido[1,2-c]pyrrolo[3,2-e]pyrimidine system.[3][13]

Materials:

-

Appropriate aminopyrimidine precursor (e.g., furo[2,3-d]pyrimidine-4-amine) (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

-

Microwave synthesis vial (2.5 mL)

-

Microwave reactor

Procedure:

-

Reaction Setup: In a 2.5 mL microwave vial, add the aminopyrimidine (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM serves as both a reagent and the reaction medium.[12]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 200-220 °C and hold for 15-25 minutes.

-

Isolation: After the reaction, cool the vial to room temperature. A solid precipitate of the product should form.

-

Purification: Filter the solid product and wash thoroughly with a cold solvent like acetonitrile or ethanol to remove the excess DEEM.

-

Drying: Dry the resulting solid under vacuum to yield the purified fused pyrimidine product.

Conclusion and Future Directions

The synthetic methodologies outlined in this guide—from the classic multicomponent Biginelli reaction to modern palladium-catalyzed cross-couplings—represent a powerful and versatile toolkit for the medicinal chemist. The choice of strategy depends on the desired substitution pattern and the overall synthetic goal, whether it be the rapid generation of a core scaffold or the fine-tuning of activity through late-stage functionalization.